Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate
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Overview
Description
This compound belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C14H19NO4S . The InChI key is FEIDYTOTIZOYOH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a solid . The molecular weight is 297.37 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the literature I found.Scientific Research Applications
Synthesis and Biological Activity
The compound has been utilized as a precursor in the synthesis of diverse bioactive molecules. For instance, derivatives of Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The modifications of this compound have shown promising biological activities, highlighting its potential as a scaffold for developing new therapeutic agents (Narayana et al., 2006).
Antitumor and Antiviral Applications
Further research has extended into the antitumor and antiviral potentials of the derivatives of Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate. A novel series of these derivatives was synthesized, revealing significant antitumor and antiviral activities. This underscores the compound's utility in the discovery and development of new drugs for treating cancer and viral infections (Bozorov et al., 2017).
Chemical Stability and Enzyme Inhibition
The chemical stability and enzyme inhibition characteristics of this compound derivatives have also been a focus of study. Specifically, 2-(diethylamino)thieno[1,3]oxazin-4-ones, synthesized from similar precursors, demonstrated remarkable inhibitory activity against human leukocyte elastase, a significant factor in various diseases. The study highlights the compound's role in the development of stable inhibitors for therapeutic use (Gütschow et al., 1999).
Photodimerization Reactions
In material science, the photodimerization reactions of Diethyl 1,2-benzoxaphosphorine-3-carboxylates, closely related to the compound , have been explored. These reactions are regio- and stereoselective, leading to dimers with potential applications in the development of novel materials and photonic devices (Nikolova et al., 2002).
Apoptosis-Inducing Agents for Cancer Treatment
The compound's derivatives have been investigated for their role as apoptosis-inducing agents in breast cancer treatment. This research signifies the compound's importance in the synthesis of new agents that can induce apoptosis in cancer cells, offering a potential pathway for effective cancer therapies (Gad et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-13(16)8-6-5-7-9-10(8)11(12(15)20-9)14(17)19-4-2/h8H,3-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIDYTOTIZOYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1C(=C(S2)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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